L-Ccg-I

Description

Properties

IUPAC Name |

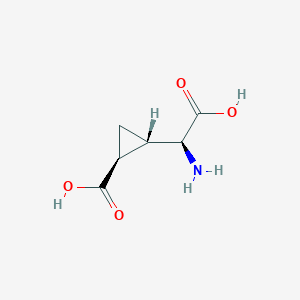

(1S,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVEPYOCJWRFC-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017616 | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-93-9 | |

| Record name | (αS,1S,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Ccg-I: A Potent Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-1-carboxycyclopropyl-glycine (L-Ccg-I) is a conformationally restricted analog of glutamate that has emerged as a potent and valuable tool in the study of metabotropic glutamate receptors (mGluRs). Primarily characterized as a high-affinity agonist for Group II mGluRs, with a notable nanomolar potency at the mGluR2 subtype, this compound also exhibits activity at Group III mGluRs. Its mechanism of action revolves around the activation of these G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades, most notably the inhibition of adenylyl cyclase. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate its use in research and drug development.

Mechanism of Action

This compound exerts its effects by binding to and activating specific subtypes of metabotropic glutamate receptors. These receptors are class C GPCRs, characterized by a large extracellular Venus flytrap domain where the agonist binds. Upon binding of this compound, the receptor undergoes a conformational change, which in turn activates a coupled heterotrimeric G-protein.

Primary Target: Group II and III Metabotropic Glutamate Receptors

This compound is a potent agonist for Group II mGluRs, which includes mGluR2 and mGluR3, and also demonstrates activity at Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8)[1][2]. The primary signaling pathway for both Group II and Group III mGluRs is through the activation of the Gi/Go family of G-proteins[3].

The activation of the Gi/Go protein by an this compound-bound receptor leads to the dissociation of the Gαi/o subunit from the Gβγ subunit complex. The GTP-bound Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[4][5]. The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

Secondary Target: Group I Metabotropic Glutamate Receptors

Evidence also suggests that this compound can act on Group I mGluRs (mGluR1 and mGluR5)[4]. The activation of these receptors is coupled to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Downstream Effects

The modulation of these signaling pathways by this compound can have various physiological consequences, including:

-

Presynaptic Inhibition: Activation of presynaptic Group II and III mGluRs often leads to a reduction in neurotransmitter release.

-

Modulation of Neuronal Excitability: Through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by the Gβγ subunit, this compound can cause hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.

-

Regulation of Synaptic Plasticity: By influencing intracellular signaling cascades, this compound can play a role in long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data

The following table summarizes the known potency and efficacy of this compound at various metabotropic glutamate receptor subtypes.

| Receptor Subtype | Agonist Potency (EC/IC50) | Assay Type | Reference |

| mGluR1 | ~160 µM (EC50) | Phosphoinositide Hydrolysis | [5] |

| mGluR2 | 0.3 nM (EC50) | Not Specified | [4] |

| mGluR2/3 | 0.2 ± 0.1 µM (IC50) | Forskolin-stimulated cAMP accumulation | [5] |

| mGluR4 | Characteristic inhibition of forskolin-stimulated cAMP | cAMP Accumulation | [4] |

| Group III mGluRs | Dose-dependent reduction of field potentials | Electrophysiology | [2] |

Experimental Protocols

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine the functional activity of this compound at Gi/Go-coupled mGluRs by measuring the inhibition of adenylyl cyclase activity.

3.1.1. Materials

-

Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

[3H]-adenine

-

Stimulation buffer (e.g., Krebs-Henseleit buffer)

-

Forskolin

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Dowex and alumina columns

-

Scintillation fluid and counter

3.1.2. Protocol

-

Cell Culture and Labeling: Plate cells in 24-well plates. Once confluent, incubate the cells with [3H]-adenine in serum-free medium for 2 hours to label the intracellular ATP pool.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.

-

Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15 minutes at 37°C.

-

Termination and Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).

-

Chromatographic Separation: Separate [3H]-cAMP from [3H]-ATP by sequential column chromatography using Dowex and alumina columns.

-

Quantification: Elute the [3H]-cAMP and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the forskolin-stimulated cAMP accumulation and calculate the IC50 value for this compound.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates to determine the activity of this compound at Gq/11-coupled mGluRs.

3.2.1. Materials

-

Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)

-

[3H]-myo-inositol

-

LiCl

-

This compound

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

3.2.2. Protocol

-

Cell Labeling: Plate cells and label with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

-

Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Extraction of Inositol Phosphates: Neutralize the cell extracts and apply them to Dowex anion-exchange columns.

-

Elution and Quantification: Wash the columns and elute the total inositol phosphates with a high-salt buffer. Measure the radioactivity of the eluate using a scintillation counter.

-

Data Analysis: Calculate the fold increase in inositol phosphate accumulation over basal levels and determine the EC50 value for this compound.

Electrophysiological Recording in Hippocampal Slices

This protocol is used to assess the effect of this compound on synaptic transmission in a native brain circuit.

3.3.1. Materials

-

Rodent (e.g., rat or mouse)

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Glass microelectrodes

-

Stimulating electrode

-

Amplifier and data acquisition system

-

This compound

3.3.2. Protocol

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.

-

Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Elicit fEPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz) and establish a stable baseline recording for at least 20 minutes.

-

This compound Application: Bath-apply this compound at the desired concentration and record the change in the fEPSP slope or amplitude.

-

Washout: After observing the effect, wash out the drug by perfusing with normal aCSF to check for reversibility.

-

Data Analysis: Normalize the fEPSP slope/amplitude to the baseline period and plot the time course of the drug effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways activated by this compound.

Caption: Experimental workflows for studying this compound.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulation of cyclic AMP formation by putative metabotropic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ccg-I: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cyclopropyl-carboxy-glycine-I (L-Ccg-I) is a conformationally restricted analog of glutamate that has emerged as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). First isolated from the seeds of Blighia sapida, this naturally occurring amino acid has garnered significant interest within the neuroscience and drug development communities. Its rigid structure provides valuable insights into the pharmacophore of group II mGluRs, and its selective activation of these receptors presents therapeutic opportunities for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and biological activity of this compound, with a focus on detailed experimental protocols and the elucidation of its signaling pathways.

Discovery and Natural Occurrence

This compound, chemically known as (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, was first isolated from the seeds of the akee fruit, Blighia sapida. This discovery identified a novel, naturally occurring excitatory amino acid with a unique cyclopropane-constrained structure.

Enantioselective Synthesis

The asymmetric synthesis of this compound has been achieved with high enantiomeric excess. The following protocol is adapted from the work of Chavan et al. (2003).[1]

Experimental Protocol: Enantioselective Synthesis of this compound

This synthesis utilizes a chiral auxiliary to control the stereochemistry of the final product.

Step 1: Synthesis of the γ-Bromo-α,β-unsaturated Ester

-

Materials: Commercially available starting materials and reagents.

-

Procedure: A solution of the appropriate starting materials is reacted to yield the γ-bromo-α,β-unsaturated ester.

Step 2: Michael-induced Ring Closure (MIRC) Reaction

-

Materials: γ-bromo-α,β-unsaturated ester, glycine anion equivalent, natural menthol as a chiral auxiliary.

-

Procedure: The γ-bromo-α,β-unsaturated ester is reacted with a glycine anion equivalent in the presence of natural menthol. This single step enantioselectively generates the three chiral centers of this compound. The reaction typically yields this compound with an enantiomeric excess (ee) of up to 94%.

Step 3: Purification

-

Procedure: The crude product is purified using standard chromatographic techniques to yield pure this compound.

Biological Activity and Pharmacology

This compound is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It also exhibits activity at group III mGluRs.

Quantitative Data on Biological Activity

| Receptor Subtype | Agonist Activity (EC50/Ki) | Reference |

| mGluR2 | 0.3 nM (EC50) | [2] |

| mGluR3 | Active, but less potent than at mGluR2 | [3] |

| Group III mGluRs | Active, depresses A/C synaptic transmission | [4] |

Signaling Pathways

This compound exerts its effects by activating group II and group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Activation of group II mGluRs by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels.

References

- 1. Enantioselective Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 3. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

The Role of L-Ccg-I in Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ccg-I, a conformationally restricted analog of glutamate, has emerged as a critical pharmacological tool for the investigation of neuronal plasticity. As a potent agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3), this compound is instrumental in elucidating the molecular mechanisms that underpin synaptic modifications. This technical guide provides an in-depth analysis of this compound's mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application, and a forward-looking perspective on its utility in neuroscience research and drug development.

Introduction to this compound and Neuronal Plasticity

Neuronal plasticity, the capacity of the nervous system to modify its structure and function in response to experience, is the cellular basis of learning and memory.[1][2] The primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy.[3][4][5][6][7] Glutamate, the principal excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating these plastic changes through its interaction with a variety of receptors.[8][9]

This compound, or (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, is a selective and potent agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[10] Unlike ionotropic receptors, mGluRs modulate neuronal excitability and synaptic transmission through G-protein-coupled signaling cascades.[11][12] The specific action of this compound on the mGluR2/3 subfamily allows researchers to dissect the contribution of these presynaptic receptors to synaptic plasticity, particularly in the induction of LTD.[13] This guide explores the molecular pathways engaged by this compound and its quantifiable effects on synaptic function.

Mechanism of Action

This compound exerts its influence on neuronal plasticity primarily through the activation of presynaptically located group II mGluRs. Its high affinity, particularly for mGluR2 (EC₅₀ = 0.3 nM), makes it a powerful tool for studying this receptor subfamily.[14] However, it is crucial to note that at higher concentrations, this compound can also activate group III mGluRs, a factor that requires careful consideration in experimental design.[15][16]

Core Signaling Pathway

Group II mGluRs are coupled to the Gαi/o class of G-proteins. The binding of this compound to these receptors initiates a signaling cascade that has profound effects on neurotransmitter release.

-

Receptor Activation: this compound binds to the extracellular domain of presynaptic mGluR2 or mGluR3.

-

G-Protein Coupling: This binding event induces a conformational change, activating the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14]

-

Modulation of Presynaptic Machinery: The reduction in cAMP levels decreases the activity of downstream effectors like Protein Kinase A (PKA), which in turn modulates the function of voltage-gated calcium channels and components of the synaptic vesicle release machinery. The ultimate effect is a reduction in the probability of neurotransmitter (glutamate) release from the presynaptic terminal.

Induction of Long-Term Depression (LTD)

The activation of presynaptic mGluR2/3 by this compound is a key mechanism for inducing one form of LTD. This is particularly well-documented at hippocampal mossy fiber-CA3 synapses and in the nucleus accumbens.[13]

The application of this compound can depress synaptic transmission and, significantly, occlude LTD that would normally be induced by low-frequency electrical stimulation.[13] This occlusion suggests that this compound acts on the same underlying cellular machinery responsible for this type of synaptic plasticity. Evidence for the presynaptic expression of this this compound-induced LTD includes an observed increase in the paired-pulse facilitation (PPF) ratio, which is consistent with a decreased probability of neurotransmitter release.[13][15][16]

Quantitative Data Presentation

The effects of this compound have been quantified across various experimental paradigms. The following tables summarize key findings to facilitate comparison.

| Parameter | Concentration / Dose | Measured Effect | Brain Region / Model | Reference |

| Inhibition of fEPSP | 10 µM | 8 ± 4% reduction | Hippocampal CA3 (A/C fibers) | [15][16] |

| 100 µM | 32 ± 4% reduction | Hippocampal CA3 (A/C fibers) | [15][16] | |

| 300 µM | 38 ± 7% reduction | Hippocampal CA3 (A/C fibers) | [15][16] | |

| Paired-Pulse Facilitation | 100 µM | Concomitant Increase | Hippocampal CA3 (A/C fibers) | [15][16] |

| Behavioral Acquisition | 500 nmol (i.c.v.) | Impaired acquisition | Morris Water Maze (Rats) | [8] |

| 5 nmol (i.c.v.) | No effect | Morris Water Maze (Rats) | [8] |

| Receptor Subtype | Parameter | Value | Preparation | Reference |

| mGluR2 | EC₅₀ | 0.3 nM | mGluR2-expressing cells | [14] |

| mGlu2 | EC₅₀ | 0.49 µM | mGlu2-expressing CHO cells | [10] |

| mGlu3 | EC₅₀ | 0.44 µM | mGlu3-expressing CHO cells | [10] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involving this compound.

Electrophysiology in Acute Hippocampal Slices

This protocol is designed to measure the effect of this compound on synaptic transmission and LTD at the associational-commissural (A/C) synapses in the CA3 region of the hippocampus.

1. Slice Preparation:

-

Anesthetize and decapitate a young adult Wistar rat in accordance with institutional animal care guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Cut 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate A/C fibers.

-

Place a glass recording microelectrode (filled with aCSF) in the stratum radiatum of CA3c to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli every 30 seconds (0.033 Hz) at an intensity that evokes 50% of the maximal fEPSP response.

3. Drug Application and LTD Induction:

-

After establishing a stable baseline recording for at least 20 minutes, switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10-300 µM).[15][16]

-

Record the effect of this compound on the fEPSP slope for 20-30 minutes.

-

To test for occlusion of LTD, first apply this compound, then apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) and observe if further depression occurs.

-

Perform a washout by perfusing with standard aCSF to observe the reversibility of the drug's effect.

Crude Synaptosome Preparation

This protocol provides a method for isolating synaptosomes (resealed nerve terminals) to study presynaptic mechanisms.[17][18]

1. Tissue Homogenization:

-

Euthanize a rat and rapidly dissect the brain region of interest (e.g., cortex, hippocampus). All subsequent steps should be performed on ice or at 4°C.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4, supplemented with protease and phosphatase inhibitors) using a Dounce glass-Teflon homogenizer (approx. 9-12 strokes at 900 rpm).[17][19]

2. Differential Centrifugation:

-

Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes to pellet nuclei and cellular debris (Pellet P1).[17]

-

Carefully collect the supernatant (S1) and transfer it to new tubes.

-

Centrifuge the S1 fraction at 12,000-17,000 x g for 15-20 minutes.[17][20] The resulting supernatant (S2) contains light membranes and cytosol, while the pellet (P2) is the crude synaptosomal fraction.

3. (Optional) Purification:

-

For higher purity, resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous Ficoll or sucrose density gradient.[19][20]

-

Centrifuge at high speed (e.g., 50,000-90,000 x g) for 30-90 minutes.

-

Synaptosomes will collect at the interface between specific gradient layers (e.g., between 0.8 M and 1.2 M sucrose).[20]

-

Collect the synaptosomal fraction, dilute it with buffer, and pellet it by centrifugation for further use in release assays or Western blotting.

Conclusion and Future Directions

This compound is an indispensable agonist for probing the function of group II metabotropic glutamate receptors in neuronal plasticity. Its ability to selectively activate the Gαi/o-coupled pathway that leads to a presynaptic form of long-term depression has provided profound insights into the molecular regulation of synaptic strength. The quantitative data clearly demonstrate a dose-dependent inhibition of synaptic transmission, which is mechanistically linked to a reduction in presynaptic release probability.

While this compound is a powerful tool, researchers must remain cognizant of its potential to activate group III mGluRs at higher concentrations, which could confound data interpretation.[15][16] Future research should focus on leveraging this knowledge to develop even more selective mGluR2 and mGluR3 agonists. Such compounds would not only advance our fundamental understanding of synaptic plasticity but also hold therapeutic promise for neurological and psychiatric disorders characterized by aberrant glutamatergic signaling, such as anxiety, depression, and schizophrenia. Further investigation into the downstream effectors of the mGluR2/3 signaling cascade will be crucial for identifying novel targets for drug development aimed at modulating cognitive function and synaptic health.

References

- 1. The cellular and molecular basis of in vivo synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Neurogranin Regulates Metaplasticity [frontiersin.org]

- 3. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Long-term_potentiation [bionity.com]

- 5. Long-term depression - Wikipedia [en.wikipedia.org]

- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. This compound | 117857-93-9 [sigmaaldrich.cn]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Presynaptic long-term plasticity [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 20. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Synaptic Transmission with L-CCG-I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I) has emerged as a valuable pharmacological tool for the nuanced investigation of synaptic transmission. Initially characterized as a selective agonist for group II metabotropic glutamate receptors (mGluRs), recent evidence has revealed its potent activity at group III mGluRs, particularly in modulating presynaptic glutamate release. This technical guide provides a comprehensive overview of the use of this compound in neuropharmacological research, with a focus on its application in studying synaptic plasticity in the hippocampus. We present quantitative data on its effects, detailed experimental protocols for its use in electrophysiological studies, and a visualization of its primary signaling pathway. This document is intended to serve as a core resource for researchers employing this compound to dissect the intricate mechanisms of synaptic communication.

Introduction to this compound and its Role in Synaptic Transmission

This compound is a conformationally restricted analog of glutamate, a characteristic that confers its specificity for certain subtypes of metabotropic glutamate receptors. While it was initially utilized to probe the function of group II mGluRs, a significant body of research has now established its role as a potent agonist at group III mGluRs. This dual activity, with a notable efficacy at group III receptors, makes this compound a powerful tool for differentiating between synaptic pathways that express these distinct receptor subtypes.

In the hippocampus, a brain region critical for learning and memory, group II and group III mGluRs are differentially distributed. For instance, group II mGluRs are predominantly expressed at mossy fiber synapses onto CA3 pyramidal cells, whereas group III mGluRs are found at the associational-commissural (A/C) synapses in the same region. This differential expression allows researchers to use this compound to selectively modulate synaptic transmission at A/C synapses, thereby isolating and studying their specific contributions to hippocampal circuitry. The primary effect of this compound at these synapses is the depression of synaptic transmission, a consequence of the activation of presynaptic group III mGluRs.[1]

Quantitative Data on the Effects of this compound

The application of this compound induces a dose-dependent and reversible reduction in synaptic strength at associational-commissural synapses in the hippocampal CA3 region. This effect is attributed to the activation of group III mGluRs. The following table summarizes the key quantitative findings from electrophysiological studies.

| Concentration (μM) | Reduction of A/C Field Potential (%) | Paired-Pulse Facilitation (PPF) | Antagonist Blockade (MSOP, 100 μM) |

| 10 | 8 ± 4 | Increased | - |

| 100 | 32 ± 4 (p < 0.001) | Increased | Reduced to 9 ± 4% inhibition (p < 0.05) |

| 300 | 38 ± 7 (p < 0.05) | Increased | - |

Data adapted from Kirschstein et al., 2004.[1] The increase in paired-pulse facilitation is consistent with a presynaptic mechanism of action, suggesting that this compound reduces the probability of neurotransmitter release.

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on synaptic transmission in acute hippocampal slices.

Preparation of Acute Hippocampal Slices

-

Animal Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat) in accordance with institutional animal care and use committee guidelines. Once deeply anesthetized, decapitate the animal.

-

Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.

-

Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.

-

Incubation and Recovery: Transfer the slices to a holding chamber containing standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.5 MgCl2, 2.5 CaCl2) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.[2][3][4][5]

Electrophysiological Recordings

-

Slice Placement: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

-

Electrode Placement: Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate the associational-commissural fibers. Place a recording electrode filled with aCSF in the stratum radiatum of CA3b to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Evoke fEPSPs by delivering constant current pulses (e.g., 0.1 ms duration) every 20 seconds. Adjust the stimulus intensity to elicit a response that is approximately 50% of the maximal amplitude. Record a stable baseline for at least 20 minutes before drug application.[3][4]

Preparation and Application of this compound

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in deionized water. This stock solution can be stored at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations (e.g., 10, 100, 300 μM).

-

Drug Application: Switch the perfusion from the control aCSF to the aCSF containing this compound. Record the fEPSPs for a sufficient duration (e.g., 20-30 minutes) to observe the full effect of the drug.

-

Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for at least 30 minutes.

Data Analysis

-

fEPSP Slope Measurement: Measure the initial slope of the fEPSP as an index of synaptic strength.

-

Normalization: Normalize the fEPSP slopes to the average slope recorded during the baseline period.

-

Paired-Pulse Facilitation (PPF): To assess presynaptic effects, deliver paired pulses of stimulation at a short inter-stimulus interval (e.g., 50 ms). Calculate the PPF ratio as the slope of the second fEPSP divided by the slope of the first fEPSP. An increase in the PPF ratio is indicative of a decrease in the probability of neurotransmitter release.[6][7][8][9]

-

Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the effects of this compound on synaptic transmission.[10][11][12][13][14]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects on synaptic transmission primarily through the activation of presynaptic group III metabotropic glutamate receptors. These receptors are coupled to Gi/o proteins. The activation of this G-protein-coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

Caption: this compound signaling pathway at the presynaptic terminal.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to investigate the effects of this compound on synaptic transmission.

Caption: Experimental workflow for studying this compound effects.

Conclusion

This compound is a critical tool for the study of synaptic transmission, offering a means to selectively modulate group III mGluR-expressing synapses. Its ability to presynaptically depress synaptic transmission provides a powerful method for dissecting the functional roles of specific neural pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the fundamental mechanisms of neuronal communication and their implications in both health and disease. As our understanding of the diverse roles of mGluR subtypes continues to expand, the precise application of pharmacological agents like this compound will remain indispensable for advancing the frontiers of neuroscience.

References

- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genes2cognition.org [genes2cognition.org]

- 4. Slice electrophysiology [bio-protocol.org]

- 5. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]

- 6. Factors affecting paired-pulse facilitation in hippocampal CA1 neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A paired-pulse facilitation analysis of long-term synaptic depression at excitatory synapses in rat hippocampal CA1 and CA3 regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes in paired-pulse facilitation suggest presynaptic involvement in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating large-scale brain dynamics using field potential recordings: analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Preprocessing and analysis of spike and local field potential data - FieldTrip toolbox [fieldtriptoolbox.org]

- 14. Classification and analysis method of local field potentials recorded from rat somatosensory cortex [thesis.unipd.it]

A Technical Guide to the Preliminary Studies of L-CCG-I and Related Compounds in Neurodegeneration

Disclaimer: Initial searches for "L-Ccg-I" as a conjugate of L-Carnosine and N-acetylcysteine did not yield specific results in the existing scientific literature. The research detailed in this document pertains to the well-studied compound (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine , commonly abbreviated as This compound , which is a potent metabotropic glutamate receptor (mGluR) agonist. To comprehensively address the user's query, which also mentioned components associated with antioxidant properties, a separate section on the neuroprotective roles of L-Carnosine and N-Acetylcysteine (NAC) is included.

Part 1: The Role of this compound in Neurodegeneration

This compound is a conformationally restricted analog of glutamate, widely utilized as a pharmacological tool to investigate the function of metabotropic glutamate receptors.[1][2] Its neuroprotective potential stems from its ability to modulate glutamatergic neurotransmission, a key pathway implicated in excitotoxicity-driven neuronal death common to many neurodegenerative diseases.[3][4]

Mechanism of Action: mGluR Activation

This compound primarily acts as a potent agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[2][3] These receptors are G-protein coupled and negatively regulate adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action generally results in the reduction of presynaptic glutamate release, thereby dampening excessive excitatory signals that can lead to neuronal damage.

Interestingly, studies have revealed that this compound is not entirely selective. At higher concentrations, it also demonstrates agonist activity at Group III mGluRs (mGluR4, 6, 7, 8) and even some Group I mGluRs.[3][5] The activation of Group III mGluRs by this compound has been shown to depress synaptic transmission, contributing to its neuroprotective profile by reducing excitotoxicity.[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary studies of this compound.

Table 1: Receptor Binding and Agonist Activity of this compound

| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| mGluR2 | Agonist | 0.1 - 0.9 µM | [3] |

| mGluR3 | Agonist | 0.1 - 0.9 µM | [3] |

| Group I (mGluR1, 5) | Agonist | 2 - 9 µM | [3] |

| Group III (mGluR4,6,7,8) | Agonist | 2 - 9 µM |[3] |

Table 2: Electrophysiological and Behavioral Effects of this compound

| Experimental Model | Parameter Measured | Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Hippocampal Slices | Associational/Commissural Field Potentials | 10 µM | 8 ± 4% reduction | [5] |

| 100 µM | 32 ± 4% reduction | [5] | ||

| 300 µM | 38 ± 7% reduction | [5] | ||

| Morris Water Maze (Rats) | Acquisition of Task | 500 nmol (i.c.v.) | Clear impairment in learning | [1] |

| 5 nmol (i.c.v.) | No effect | [1] | ||

| NMDA Toxicity (Mouse Cortical Cultures) | Neuronal Protection | Not specified | Protective effect observed | [3] |

| Kainate Toxicity (Cultured Cortical Cells) | Neuronal Protection | Not specified | Protective effect observed |[3] |

Experimental Protocols

1. In Vitro Electrophysiology in Hippocampal Slices

-

Objective: To determine the effect of this compound on synaptic transmission.

-

Methodology:

-

Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from male Wistar rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA3 region. Associational-commissural (A/C) fibers are stimulated.

-

Drug Application: Slices are perfused with artificial cerebrospinal fluid (ACSF). This compound is bath-applied at concentrations ranging from 10 to 300 µM.

-

Data Analysis: The slope and amplitude of fEPSPs are measured before, during, and after drug application. Paired-pulse facilitation is also assessed to infer presynaptic mechanisms.

-

-

Reference: Adapted from Kirschstein T, et al., Neuropharmacology, 2004.[5]

2. In Vivo Behavioral Assessment: Morris Water Maze

-

Objective: To assess the effect of this compound on spatial learning and memory.

-

Methodology:

-

Animal Model: Young adult male Wistar rats are used.

-

Drug Administration: this compound (5, 50, or 500 nmol) or vehicle is injected intracerebroventricularly (i.c.v.) into the right lateral ventricle 30 minutes before each daily session.

-

Task: Rats are trained to find a hidden platform in a circular pool of water over five consecutive days.

-

Data Collection: Escape latency (time to find the platform) and swim path are recorded.

-

Data Analysis: Learning curves are generated by plotting the mean escape latency against the training day.

-

-

Reference: Adapted from Van der Staay FJ, et al., European Journal of Pharmacology, 1995.[1]

Part 2: Neuroprotective Roles of L-Carnosine and N-Acetylcysteine (NAC)

While distinct from this compound, L-Carnosine and its derivatives, along with N-Acetylcysteine (NAC), are highly relevant to neurodegeneration research due to their potent antioxidant and anti-inflammatory properties.[6][7][8]

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

Neurodegenerative diseases are often characterized by chronic inflammation and oxidative stress.[7] Microglia, the brain's resident immune cells, can become over-activated and release pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage.

-

L-Carnosine and N-Acetyl Carnosine: These dipeptides act as powerful antioxidants.[7] They can detoxify free radicals, inhibit protein cross-linking, and significantly reduce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia.[7]

-

N-Acetylcysteine (NAC): NAC is a precursor to L-cysteine and the antioxidant glutathione (GSH).[8] By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS. It has been shown to rescue neurons from secondary injury cascades following trauma.[8][9]

Quantitative Data Summary

Table 3: Effects of Carnosine and NAC in Neuroinflammation and Injury Models

| Compound | Experimental Model | Parameter Measured | Dose/Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Carnosine | LPS-stimulated BV2 Microglia | Nitric Oxide Synthesis | Not specified | ~60% attenuation | [7] |

| iNOS Expression | Not specified | ~60% attenuation | [7] | ||

| TNF-α Secretion | Not specified | Significant attenuation | [7] | ||

| N-Acetyl Carnosine | LPS-stimulated BV2 Microglia | Nitric Oxide Synthesis | Not specified | ~70% attenuation | [7] |

| iNOS Expression | Not specified | ~70% attenuation | [7] | ||

| TNF-α Secretion | Not specified | Significant attenuation (more potent than Carnosine) | [7] | ||

| N-Acetylcysteine (NAC) | Rat Spinal Cord Injury (L5 Hemisection) | Motoneuron Survival | 2.4 mg/day (intrathecal) | Rescued approx. 50% of motoneurons destined to die | [8][9] |

| | | Microglial Reaction | 2.4 mg/day (intrathecal) | Significantly attenuated |[9] |

Experimental Protocols

1. Microglial Cell Culture and LPS Stimulation

-

Objective: To assess the anti-inflammatory effects of carnosine derivatives.

-

Methodology:

-

Cell Line: BV2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with Carnosine or N-Acetyl Carnosine for a specified duration.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a potent inflammatory stimulus.

-

Analysis: After 24 hours, the culture medium is collected to measure levels of NO (using Griess reagent) and TNF-α (using ELISA). Cell lysates are collected for Western blotting to measure iNOS protein expression.

-

-

Reference: Adapted from Kleb-Feckler et al., ASN Neuro, 2014.[7]

2. In Vivo Spinal Cord Injury (SCI) Model

-

Objective: To evaluate the neuroprotective effects of NAC after physical trauma to the CNS.

-

Methodology:

-

Animal Model: Adult rats undergo a lumbar (L5) spinal cord hemisection.

-

Tracer Labeling: One week prior to injury, tibial motoneurons are pre-labeled with a fluorescent tracer (Fast Blue) to allow for their identification and counting post-injury.

-

Drug Delivery: Immediately after injury, an osmotic minipump is implanted for continuous intrathecal infusion of NAC (2.4 mg/day) or saline for 4 weeks.

-

Tissue Analysis: After the treatment period, spinal cord sections are prepared. Surviving Fast Blue-labeled motoneurons are counted. Immunohistochemistry is used to assess markers for microglia (OX42), astrocytes (GFAP), and synaptic integrity (synaptophysin).

-

-

Reference: Adapted from Kjell J, et al., J Neurotrauma, 2012.[9]

References

- 1. Effects of the selective metabotropic glutamate receptor agonist, this compound, on acquisition of a Morris task by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Neuroprotective Effects of Carnosine, Anserine, and N-Acetyl Carnosine against Permanent Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of carnosine and N-acetyl carnosine on LPS-induced microglial oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of N-acetyl-cysteine and acetyl-L-carnitine after spinal cord injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of L-CCG-I: A Technical Guide for Researchers

An In-depth Examination of the Pharmacology of the Potent Metabotropic Glutamate Receptor Agonist, L-CCG-I, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, or (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, is a conformationally restricted analog of the excitatory neurotransmitter glutamate. Its rigid structure confers a high degree of selectivity and potency as an agonist for specific subtypes of metabotropic glutamate receptors (mGluRs). These G protein-coupled receptors play a crucial modulatory role in synaptic transmission and plasticity throughout the central nervous system (CNS). This compound has been instrumental in elucidating the physiological functions of group II and, to some extent, group III mGluRs. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its receptor binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for studying this compound are also provided to facilitate further research.

Core Pharmacology of this compound

This compound is primarily recognized as a potent agonist for group II metabotropic glutamate receptors, which include mGluR2 and mGluR3. It also exhibits activity at group III mGluRs, albeit with different potencies. The activation of these receptors is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Data: Receptor Affinity and Potency

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at various mGluR subtypes. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Cell/Tissue Type | Radioligand | Reference |

| mGluR2 | 70 | Rat Cortical Membranes | [3H]-LY354740 | [1] |

| Receptor Subtype | Potency (EC50) (µM) | Assay Type | Cell Line | Effect | Reference |

| mGluR1 | >10 | Phosphoinositide Hydrolysis | CHO cells | Stimulation | |

| mGluR2 | 0.3 | cAMP Accumulation | CHO cells | Inhibition | |

| mGluR4 | ~10 | cAMP Accumulation | CHO cells | Inhibition |

In Vivo and In Vitro Effects

-

In Vitro Electrophysiology: In hippocampal slices, this compound has been shown to cause a dose-dependent and reversible reduction of associational-commissural fiber field potentials.[2] This effect is mediated by the activation of group III mGluRs.[2] For example, concentrations of 10 µM, 100 µM, and 300 µM this compound resulted in an 8 ± 4%, 32 ± 4%, and 38 ± 7% reduction in field potentials, respectively.[2]

-

In Vivo Studies: Intracerebroventricular administration of this compound in rats has been shown to impact learning and memory processes, as assessed by the Morris water escape task.

Key Signaling Pathways

Activation of group II and group III mGluRs by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequent modulation of downstream effectors such as protein kinase A (PKA).

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific mGluR subtype.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the mGluR of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY354740 for mGluR2), and a range of concentrations of unlabeled this compound. For non-specific binding determination, include a set of wells with a high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency (EC50)

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing group II or III mGluRs.

Workflow:

Detailed Methodology:

-

Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the mGluR of interest in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Terminate the reaction by adding a lysis buffer. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels (or the percentage of inhibition of the forskolin response) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for recording the effects of this compound on synaptic transmission in acute hippocampal slices.

Workflow:

Detailed Methodology:

-

Slice Preparation: Anesthetize a rodent and rapidly dissect the brain. Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.

-

Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

-

Electrode Placement: Place a stimulating electrode (e.g., a bipolar tungsten electrode) in the stratum radiatum of the CA3 region to stimulate associational-commissural fibers. Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver stimulation pulses at a low frequency (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP of approximately 50% of the maximal amplitude. Record a stable baseline for at least 20 minutes.

-

Drug Application: Bath-apply this compound at increasing concentrations, allowing the response to stabilize at each concentration.

-

Data Analysis: Measure the amplitude of the fEPSPs and express it as a percentage of the baseline. Plot the percentage of inhibition of the fEPSP amplitude against the logarithm of the this compound concentration to generate a dose-response curve.

Conclusion

This compound remains a valuable pharmacological tool for investigating the roles of group II and group III metabotropic glutamate receptors in the central nervous system. Its high potency and selectivity, particularly for mGluR2, have enabled significant advances in our understanding of synaptic modulation. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and executing experiments to further explore the multifaceted pharmacology of this compound and its potential therapeutic applications. Further research is warranted to fully characterize its affinity and potency across all mGluR subtypes to provide a more complete pharmacological profile.

References

L-Ccg-I's Impact on Excitatory Neurotransmission: A Technical Guide

Introduction

(2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine, commonly known as L-Ccg-I, is a conformationally restricted analog of the primary excitatory neurotransmitter, L-glutamate. Its rigid structure allows for selective interaction with specific glutamate receptor subtypes, making it an invaluable pharmacological tool for dissecting the complex mechanisms of excitatory neurotransmission. This compound is predominantly recognized as a potent agonist for group II metabotropic glutamate receptors (mGluRs)[1]. However, emerging evidence reveals a more complex pharmacological profile, including activity at group III mGluRs and potential interactions with ionotropic N-methyl-D-aspartate (NMDA) receptors[2][3].

This technical guide provides an in-depth analysis of this compound's effects on excitatory neurotransmission, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound modulates excitatory neurotransmission primarily through its interaction with metabotropic glutamate receptors, which are G-protein coupled receptors that lead to slower, more modulatory synaptic responses compared to their ionotropic counterparts.

Agonism at Group II Metabotropic Glutamate Receptors (mGluR2/3)

This compound is a potent and selective agonist for group II mGluRs, which include mGluR2 and mGluR3 subtypes[4]. These receptors are typically located on presynaptic terminals and, upon activation, inhibit the release of glutamate. By activating these presynaptic autoreceptors, this compound effectively reduces the strength of excitatory synaptic transmission. This action is mediated by the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels.

Agonism at Group III Metabotropic Glutamate Receptors

While primarily known as a group II agonist, studies have demonstrated that this compound can also activate group III mGluRs (including mGluR4, -6, -7, and -8)[2]. This was notably observed in the hippocampal CA3 region, where this compound was found to depress synaptic transmission at associational-commissural (A/C) fibers, an effect that was blocked by a group III mGluR antagonist[2][5]. This finding indicates that the purported selectivity of this compound is concentration-dependent and that at higher concentrations, its effects may be mediated by multiple mGluR groups.

Effects on Ionotropic Glutamate Receptors

The interaction of this compound with ionotropic glutamate receptors is less clearly defined. Some studies have reported potent NMDA-like actions, where this compound induced depolarization in spinal motoneurons more potently than L-glutamate itself[3]. This depolarization was only partially sensitive to NMDA receptor antagonists, suggesting a complex or novel mechanism of action that is not fully understood[3]. It is crucial to distinguish this compound from its isomer, L-Ccg-IV, which is a well-established potent NMDA receptor agonist[6].

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for this compound based on published literature.

Table 1: Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptor Subtypes

| Receptor Subtype | Assay Type | Preparation | EC₅₀ (µM) | Reference |

| Group II mGluRs | GTPase Activity | Rat Cerebral Cortical Membranes | 0.90 | [2] |

| mGluR2 | Not Specified | Cloned Receptor | 0.5 | [4] |

| mGluR3 | Not Specified | Cloned Receptor | 0.4 | [4] |

| mGluR1 | Not Specified | Cloned Receptor | 230 | [4] |

Table 2: Binding Affinity (Kᵢ) of this compound at mGluR4

| Receptor Subtype | Assay Type | Preparation | Kᵢ (nM) | Reference |

| mGluR4 | Radioligand Binding | Cloned Human Receptor | 50,000 | [7] |

Table 3: Electrophysiological Effects of this compound in Hippocampal CA3 Region

| Concentration (µM) | Effect on A/C Field Potential | Paired-Pulse Facilitation | Antagonist Block | Reference |

| 10 | 8 ± 4% reduction | Increased | Not Tested | [2][5] |

| 100 | 32 ± 4% reduction | Increased | Blocked by MSOP (100 µM) | [2][5] |

| 300 | 38 ± 7% reduction | Increased | Not Tested | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Hippocampal Slice Electrophysiology

This protocol is used to assess the impact of this compound on synaptic transmission and plasticity in an ex vivo brain slice preparation.

a. Slice Preparation:

-

Anesthetize a rodent (e.g., Wistar rat) with isoflurane and decapitate, in accordance with institutional animal care guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) slicing solution. Slicing aCSF composition (in mM): 130 NaCl, 24 NaHCO₃, 3.5 KCl, 1.25 NaH₂PO₄, 1 CaCl₂, 3 MgCl₂, and 10 glucose[8].

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome[8].

-

Transfer slices to a holding chamber containing standard aCSF (with 2 mM CaCl₂ and 1.5 mM MgCl₂) and allow them to recover for at least 1 hour at room temperature (20-25°C).

b. Field Potential Recording:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

-

Position a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent pathway (e.g., Schaffer collaterals or associational-commissural fibers in the CA3 region).

-

Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic layer (e.g., stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Bath-apply this compound at desired concentrations (e.g., 10-300 µM) and record the change in fEPSP amplitude.

-

To test for presynaptic effects, deliver paired pulses (e.g., 50 ms inter-stimulus interval) and measure the paired-pulse ratio (PPR) before and during drug application. An increase in PPR suggests a presynaptic site of action.

-

Perform washout by perfusing with standard aCSF to test for reversibility of the drug's effects.

In Vivo Behavioral Assessment: Morris Water Maze

This protocol assesses the effect of this compound on hippocampal-dependent spatial learning and memory in rodents[4].

a. Apparatus Setup:

-

Use a large circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint or powdered milk[9][10].

-

The water temperature should be maintained at a constant temperature (e.g., 21-26°C)[1][9].

-

Place a small escape platform (e.g., 10 cm diameter) submerged 1-2 cm below the water surface in one of the four designated quadrants of the pool[10].

-

Ensure the room contains various stable, visible extra-maze cues for the animal to use for navigation[11].

b. Drug Administration:

-

Administer this compound or vehicle via the desired route. For central nervous system effects, intracerebroventricular (i.c.v.) injection is often used[4].

-

For the study by Van der Staay et al. (1995), rats were injected i.c.v. with 5, 50, or 500 nmol of this compound 30 minutes before the start of each daily session[4].

c. Acquisition Phase:

-

Conduct daily sessions for a set number of days (e.g., 5 consecutive days)[4].

-

Each session consists of multiple trials (e.g., 4 trials per day).

-

For each trial, gently place the animal into the water facing the wall of the pool from one of four quasi-random start positions.

-

Allow the animal to swim freely for a maximum duration (e.g., 60-90 seconds) to find the hidden platform.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

If the animal fails to find the platform within the maximum time, gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) before starting the next trial.

d. Probe Trial (Memory Retention):

-

On the day after the final acquisition session, remove the platform from the pool.

-

Place the animal in the pool for a single trial (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory retention.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Presynaptic inhibition by this compound via Group III mGluRs.

Experimental Workflow Diagram

Caption: Experimental workflow for hippocampal slice electrophysiology.

Logical Relationship Diagram

Caption: Logical relationship of this compound's multiple receptor activities.

Conclusion

This compound is a multifaceted pharmacological agent whose primary action is the potent agonism of group II metabotropic glutamate receptors, leading to the presynaptic inhibition of glutamate release. This makes it a powerful tool for reducing excitatory drive in specific neural circuits. However, researchers must be cognizant of its additional effects, particularly the activation of group III mGluRs at higher concentrations and its reported complex interactions with NMDA receptors. The dose-dependent nature of its selectivity is a critical consideration for experimental design and data interpretation. By understanding its detailed pharmacological profile and employing rigorous experimental protocols, this compound will continue to be an essential compound for elucidating the nuanced roles of metabotropic glutamate receptors in synaptic function, plasticity, and neurological disorders.

References

- 1. mmpc.org [mmpc.org]

- 2. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent NMDA-like actions and potentiation of glutamate responses by conformational variants of a glutamate analogue in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

- 5. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Ccg-I in In Vitro Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ccg-I, or (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, is a potent agonist for metabotropic glutamate receptors (mGluRs). While initially characterized as a group II mGluR agonist, subsequent research has revealed its significant activity at group III mGluRs, making it a valuable pharmacological tool for dissecting synaptic transmission and plasticity.[1] These application notes provide detailed protocols for the use of this compound in in vitro slice electrophysiology, enabling researchers to investigate its effects on neuronal circuitry.

Data Presentation

Quantitative Effects of this compound on Synaptic Transmission

The following table summarizes the dose-dependent effects of this compound on associational/commissural (A/C) fiber-evoked field potentials in the CA3 region of the hippocampus.

| Concentration of this compound | Mean Reduction in A/C Field Potential Amplitude (± SEM) | Antagonism by MSOP (100 µM) |

| 10 µM | 8 ± 4% | Not reported |

| 100 µM | 32 ± 4% | Inhibition reduced to 9 ± 4% |

| 300 µM | 38 ± 7% | Not reported |

Data extracted from Kirschstein et al., 2004.[1]

Signaling Pathway of this compound at Group III mGluRs

This compound exerts its effects on synaptic transmission primarily through the activation of presynaptic group III metabotropic glutamate receptors. These receptors are coupled to the Gi/o family of G-proteins. The activation of these receptors initiates a signaling cascade that leads to the inhibition of neurotransmitter release.

Caption: this compound signaling cascade at presynaptic group III mGluRs.

Experimental Protocols

Acute Brain Slice Preparation (Hippocampus)

This protocol is adapted from standard procedures for preparing acute hippocampal slices suitable for electrophysiological recordings.[2][3][4][5][6][7][8][9]

Materials:

-

Slicing Solution (Ice-cold and carbogenated):

-

Sucrose-based: 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 25 mM D-glucose, 75 mM Sucrose.

-

NMDG-based: 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. pH to 7.3–7.4 with HCl.[5]

-

-

Artificial Cerebrospinal Fluid (aCSF) (Carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1.3 mM MgCl2, 2.5 mM CaCl2, 10 mM D-glucose.

-

Carbogen gas (95% O2 / 5% CO2)

-

Vibrating microtome

-

Dissection tools

-

Recovery chamber

-

Water bath

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

-

Isolate the hippocampus and mount it onto the vibratome stage.

-

Cut 300-400 µm thick transverse slices in the ice-cold, carbogenated slicing solution.

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30-60 minutes.

-

After recovery, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Electrophysiological Recording and this compound Application

This protocol outlines the general steps for recording field potentials and applying this compound.

Materials:

-

Recording setup (amplifier, digitizer, microscope, micromanipulators)

-

Recording electrodes (glass pipettes filled with aCSF for field recordings)

-

Stimulating electrode

-

Perfusion system

-

This compound stock solution (e.g., in water or a suitable buffer)

-

aCSF

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

-

Place a stimulating electrode in the desired pathway (e.g., Schaffer collaterals or associational/commissural fibers).

-

Place a recording electrode in the target region (e.g., stratum radiatum of CA1 or CA3).

-

Establish a stable baseline recording of evoked synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.

-

Prepare the desired concentration of this compound by diluting the stock solution in aCSF.

-

Switch the perfusion to the aCSF containing this compound.

-

Record the effects of this compound on the synaptic responses until a new stable baseline is achieved (typically 15-30 minutes).

-

To test for reversibility, switch the perfusion back to the control aCSF (washout).

-

(Optional) To confirm the involvement of group III mGluRs, pre-incubate the slice with a group III mGluR antagonist, such as (RS)-α-Methylserine-O-phosphate (MSOP), before applying this compound.

Caption: General workflow for in vitro slice electrophysiology with this compound.

Troubleshooting and Considerations

-

Slice Health: The quality of the brain slices is critical for obtaining reliable data. Ensure proper oxygenation and temperature control throughout the preparation and recording process.[2]

-

Drug Stability: Prepare fresh this compound solutions for each experiment to ensure its potency.

-

Concentration-Response: To fully characterize the effect of this compound, it is recommended to perform a full dose-response curve.

-

Specificity: While this compound has a higher affinity for group II mGluRs, its effects on group III mGluRs are significant.[1] Use of specific antagonists for different mGluR groups is essential to isolate the receptor population of interest. For instance, a group II antagonist can be used to isolate the effects of this compound on group III receptors.

-

Recording Stability: Ensure a stable baseline recording before drug application to accurately quantify the effects of this compound.

By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a tool to explore the role of metabotropic glutamate receptors in synaptic function and dysfunction.

References

- 1. This compound activates group III metabotropic glutamate receptors in the hippocampal CA3 region [pubmed.ncbi.nlm.nih.gov]

- 2. precisionary.com [precisionary.com]

- 3. Hippocampal slice preparation for patch-clamp recordings [bio-protocol.org]

- 4. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]

- 7. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]